molecular formula C21H14Cl2N2O3S B2625498 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone CAS No. 866049-01-6

2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone

Cat. No.: B2625498
CAS No.: 866049-01-6
M. Wt: 445.31
InChI Key: MGFFLFIMECMQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone is a complex organic compound with the molecular formula C21H14Cl2N2O3S This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a sulfonylmethyl group attached to a dichlorophenyl ring

Preparation Methods

The synthesis of 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorobenzene sulfonyl chloride with a suitable quinazolinone derivative under controlled conditions . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The quinazolinone core may also play a role in binding to biological targets, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone include other quinazolinone derivatives and sulfonyl-containing compounds. For example:

    2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone: Lacks the phenyl group but has similar structural features.

    3-phenyl-4(3H)-quinazolinone: Lacks the sulfonylmethyl group but retains the quinazolinone core. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)sulfonylmethyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c22-14-10-11-19(17(23)12-14)29(27,28)13-20-24-18-9-5-4-8-16(18)21(26)25(20)15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFLFIMECMQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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